molecular formula C17H23N3O2 B2616651 (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 446270-48-0

(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2616651
CAS No.: 446270-48-0
M. Wt: 301.39
InChI Key: MNEMUPNVNKZZNP-UHFFFAOYSA-N
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Description

(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have synthesized pyrrole chalcone derivatives, including compounds structurally similar to "(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone," to study their electronic and structural characteristics. The synthesis involves aldol condensation reactions, indicating these compounds' potential in constructing complex organic molecules (Singh, Rawat, & Sahu, 2014).

Antimicrobial Applications

A study focusing on the synthesis of new pyridine derivatives, including similar piperazinyl methanones, showed variable and modest antimicrobial activity against several bacteria and fungi strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

Compounds with a similar structure have been studied for their effectiveness in preventing corrosion on mild steel in acidic mediums. These studies reveal that such organic compounds can serve as efficient corrosion inhibitors, which is crucial for protecting industrial machinery and infrastructure (Singaravelu & Bhadusha, 2022).

Antioxidant Properties

Research into the antioxidant activity of related pyrrolyl selenolopyridine derivatives has shown remarkable results compared to standard antioxidants like ascorbic acid. This demonstrates the potential of these compounds in mitigating oxidative stress, which is a key factor in aging and various diseases (Zaki, El‐dean, Mickey, Marzouk, & Ahmed, 2017).

Mechanism of Action

Target of Action

The primary targets of the compound (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone are the enzymes dihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial agents .

Mode of Action

This compound interacts with its targets through binding interactions at the active sites of DHFR and enoyl-ACP reductase . This interaction inhibits the activity of these enzymes, disrupting critical biochemical processes in bacteria .

Biochemical Pathways

The inhibition of DHFR and enoyl-ACP reductase by this compound affects several biochemical pathways. DHFR is involved in the folate pathway, which is essential for the synthesis of nucleotides. Enoyl-ACP reductase is a key enzyme in the fatty acid synthesis pathway, which is crucial for the production of bacterial cell membranes . The inhibition of these enzymes disrupts these pathways, leading to the cessation of bacterial growth .

Pharmacokinetics

The compound’s molecular properties suggest that it may have favorable adme characteristics .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By inhibiting the activity of DHFR and enoyl-ACP reductase, the compound disrupts critical biochemical processes, leading to the cessation of bacterial growth . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

Properties

IUPAC Name

[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-14-5-6-15(2)20(14)12-9-18-7-10-19(11-8-18)17(21)16-4-3-13-22-16/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEMUPNVNKZZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCN2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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